4-[(4-methylphenyl)sulfamoyl]benzoic acid
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Overview
Description
4-[(4-methylphenyl)sulfamoyl]benzoic acid is a sulfonamide derivative of benzoic acid. It is known for its applications in organic synthesis and as a crosslinking reagent. The compound has a molecular formula of C14H13NO4S and a molecular weight of 291.32 g/mol .
Mechanism of Action
Target of Action
The primary target of the compound 4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription.
Mode of Action
4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation .
Biochemical Pathways
The interaction of 4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid with β-catenin affects the Wnt signaling pathway . The Wnt signaling pathway is involved in the regulation of cell proliferation, migration, and differentiation. The degradation of β-catenin disrupts the pathway, leading to the inhibition of these cellular processes .
Result of Action
The result of the action of 4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid is the inhibition of Wnt signaling-dependent proliferation of cancer cells . By inducing the degradation of β-catenin, the compound disrupts the Wnt signaling pathway, leading to the inhibition of cell proliferation .
Biochemical Analysis
Biochemical Properties
4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to target β-catenin via direct affinity interaction within the C-terminal two-thirds of the Armadillo repeat region, inducing β-catenin ubiquitination and proteasomal degradation . This interaction highlights the compound’s potential in modulating protein stability and function.
Molecular Mechanism
At the molecular level, 4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid exerts its effects through specific binding interactions with biomolecules. Its ability to induce β-catenin ubiquitination and proteasomal degradation is a key aspect of its mechanism of action . This process involves the binding of the compound to the β-catenin protein, leading to its ubiquitination and subsequent degradation by the proteasome. Such interactions can result in the inhibition or activation of various enzymes and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylphenyl)sulfamoyl]benzoic acid typically involves the acylation of amines with sulfonyl chlorides. For instance, the reaction between 4-methylbenzenesulfonyl chloride and 4-aminobenzoic acid under basic conditions can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar acylation reactions, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methylphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[(4-methylphenyl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a crosslinking reagent.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing sulfonamide-based drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-sulfamoylbenzoic acid: Another sulfonamide derivative of benzoic acid, used in similar applications.
N-substituted 4-sulfamoylbenzoic acid derivatives: These compounds have been studied for their inhibitory effects on enzymes like cytosolic phospholipase A2α.
Uniqueness
4-[(4-methylphenyl)sulfamoyl]benzoic acid is unique due to its specific structural features, such as the presence of a methyl group on the phenyl ring. This structural modification can influence its reactivity and biological activity, making it distinct from other sulfonamide derivatives.
Properties
IUPAC Name |
4-[(4-methylphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-10-2-6-12(7-3-10)15-20(18,19)13-8-4-11(5-9-13)14(16)17/h2-9,15H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOOPPFGYBXGHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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